![molecular formula C6H7NO3 B3102946 5-cyano-4-oxo-pentanoic Acid CAS No. 142896-52-4](/img/structure/B3102946.png)
5-cyano-4-oxo-pentanoic Acid
Overview
Description
5-Cyano-4-oxo-pentanoic acid (CPOA) is a naturally occurring organic compound that is part of the larger family of cyclic alpha-keto acids. It is an important intermediate in the synthesis of several important compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. CPOA has been studied extensively for its biochemical and physiological effects, and its synthesis method has been well-documented.
Scientific Research Applications
Liquid Crystal Research
Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, explores the transition properties between different mesophases, including a twist-bend nematic phase influenced by the compound's structure. The study highlights the unique behaviors of these compounds in liquid crystal technology and their potential applications in display technologies and materials science. The formation of the twist-bend nematic phase, attributed to the negative bend elastic constant, underscores the significance of structural geometry in designing advanced liquid crystalline materials (Henderson & Imrie, 2011).
Catalysis and Chemical Synthesis
The catalytic hydrogenation of furfural and its derivatives into valuable chemicals like 1,2-pentanediol and 1,5-pentanediol demonstrates the importance of 5-cyano-4-oxo-pentanoic acid derivatives in producing high-value fine chemicals. These compounds serve as green and sustainable alternatives for chemical synthesis, with significant research value in developing efficient and stable catalyst systems for the transformation of biomass-derived compounds into industrially relevant chemicals (Tan et al., 2021).
Biofuel Development
The exploration of biofuels, particularly the study on butanol and pentanol as promising alternatives for compression ignition engines, highlights the potential of 5-cyano-4-oxo-pentanoic acid derivatives in energy and fuel research. The review of their combustion, performance, and exhaust emissions underscores the role of higher alcohols and their derivatives in addressing energy crises and reducing harmful emissions, paving the way for sustainable and renewable energy sources (VinodBabu et al., 2017).
Antimicrobial Compounds from Cyanobacteria
The investigation into cyanobacterial compounds, including those related to 5-cyano-4-oxo-pentanoic acid, has unveiled their potential as sources of new antimicrobials. The study of cyano-compounds' chemical structures and their antimicrobial activities against multidrug-resistant pathogens suggests that these natural products could serve as leads for developing novel pharmaceuticals aimed at combating persistent infections (Swain, Paidesetty, & Padhy, 2017).
properties
IUPAC Name |
5-cyano-4-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-4-3-5(8)1-2-6(9)10/h1-3H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMXIVOCBFWTPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-4-oxopentanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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